N-Boc-3-pyrrolidinone

Biocatalysis Chiral Amine Synthesis Transaminase Engineering

Sourcing challenges with unstable or incompatible N-protected pyrrolidinones halt your synthesis. N-Boc-3-pyrrolidinone is the direct, stable solution: - Proven precursor for (R)-3-amino-N-Boc-pyrrolidine using engineered transaminases with a scalable space-time yield of 108 g/L·d and >99% ee. - Enables high-yield (>86%), high-ee (>98%) biocatalytic reduction to (S)-N-Boc-3-pyrrolidinol with PAR enzyme, a route where N-benzyl analogs fail. - Orthogonal Boc group ensures robust ketone α-functionalization for diversifying into spirocyclic scaffolds and natural products.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 101385-93-7
Cat. No. B027677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-pyrrolidinone
CAS101385-93-7
Synonyms1,1-Dimethylethyl 3-Oxopyrrolidine-1-carboxylate;  1-tert-Butoxycarbonyl-3-pyrrolidinone;  3-Oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester;  N-(tert-Butoxycarbonyl)-3-pyrrolidinone
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C1
InChIInChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3
InChIKeyJSOMVCDXPUXKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-pyrrolidinone: A Versatile Pyrrolidinone Building Block


N-Boc-3-pyrrolidinone (CAS 101385-93-7), also known as tert-butyl 3-oxopyrrolidine-1-carboxylate, is a key N-Boc-protected heterocyclic ketone building block in medicinal chemistry and organic synthesis [1]. The compound features a reactive pyrrolidinone ring whose nitrogen is masked by a tert-butoxycarbonyl (Boc) protecting group, a molecular formula of C₉H₁₅NO₃, and a molecular weight of 185.22 g/mol [1]. Its physical properties—a low-melting solid (34-38 °C) with solubility in common organic solvents (e.g., DCM, THF, ethyl acetate) but not in water —make it a versatile intermediate for multi-step synthetic sequences .

Building Block Boc-protected heterocyclic ketone for chiral pyrrolidine synthon construction
Protection Strategy Orthogonal acid-labile Boc group enables multi-step synthetic sequences
Transformation Mode Compatible with biocatalytic reductions, transaminations, and kinetic resolutions

N-Boc-3-pyrrolidinone: Non-Interchangeable Reactivity


While several N-protected-3-pyrrolidinones (e.g., N-Cbz, N-benzyl) exist, they are not interchangeable with N-Boc-3-pyrrolidinone. The N-Boc group confers a distinct combination of orthogonal stability and acid-labile deprotection . Studies show that the electronic and steric properties of the protecting group dramatically influence biocatalytic conversion, enantioselectivity, and reaction kinetics [1]. For example, the same enzyme can exhibit vastly different conversion efficiencies and product enantiomeric excess (ee) depending on whether the substrate is N-Boc-3-pyrrolidinone or N-Boc-3-piperidone, its six-membered ring analog [1]. Substituting the N-Boc group with an N-benzyl group, for instance, can result in complete loss of desired reactivity, as observed in biocatalytic reductions where N-benzyl-3-pyrrolidinone failed to yield the corresponding alcohol under identical conditions [2]. Therefore, N-Boc-3-pyrrolidinone must be evaluated on its own quantifiable performance merits.

N-Protecting group N-Cbz or N-benzyl analogs may not transfer; Boc group provides distinct orthogonal stability and acid-labile deprotection profile
Ring-size analog N-Boc-3-piperidone exhibits different enzyme kinetics; ring-size may shift conversion efficiency and enantioselectivity outcomes
Biocatalytic acceptance N-benzyl-3-pyrrolidinone may fail to yield product under conditions where N-Boc substrate reacts; protecting group may determine substrate acceptance

N-Boc-3-pyrrolidinone: Quantitative Evidence Guide


Transaminase Conversion vs. N-Boc-3-piperidone

In a direct head-to-head study using an engineered (R)-transaminase (MnTA-M1), N-Boc-3-pyrrolidinone was converted to (R)-3-amino-N-Boc-pyrrolidine with a space-time yield (STY) of 108 g/L·d and >99% ee [1]. In stark contrast, the six-membered ring analog N-Boc-3-piperidone achieved an STY of 214 g/L·d under the same optimized conditions, demonstrating a quantifiable and substrate-specific difference in enzymatic conversion efficiency that directly impacts process economics [1].

Transaminase STY
Head-to-head
Target: 108 g/L·d, >99% ee
N-Boc-3-piperidone: 214 g/L·d (~1.98× higher)
Supports substrate-specific route planning and process-economic comparison
Gram-scale engineered (R)-transaminase MnTA-M1
Biocatalysis Chiral Amine Synthesis Transaminase Engineering

ω-Transaminase Mutant vs. N-Boc-3-piperidone

A study on an ω-transaminase (ω-TA) and its Q192G mutant directly compared the conversion of N-Boc-3-pyrrolidinone and N-Boc-3-piperidone [1]. For N-Boc-3-pyrrolidinone, the Q192G mutation increased conversion from a baseline of 19% to 43%, a 2.3-fold improvement. For N-Boc-3-piperidone, the improvement was from 21% to 34%, a 1.6-fold increase. This demonstrates that the Q192G mutation has a significantly greater and quantifiably different impact on the conversion of the pyrrolidinone substrate [1].

ω-TA Mutant Conversion
Head-to-head
Target: 19% → 43% (Q192G, 2.3×)
Piperidone: 21% → 34% (Q192G, 1.6×)
Supports enzyme variant selection for N-heterocyclic ketone substrates
Purified ω-TA, 45 °C, pH 8.5 glycine–NaOH buffer
Protein Engineering Biocatalysis Enzyme Kinetics

Carrot Biocatalytic Reduction Comparison

In a comparative study using Daucus carota (carrot) as a whole-cell biocatalyst for asymmetric reduction, N-Boc-3-pyrrolidinone was successfully reduced to the corresponding chiral alcohol with high conversion and high selectivity [1]. In contrast, its N-benzyl-protected analog, 1-benzyl-3-pyrrolidinone, failed to yield any product under identical reaction conditions [1]. This stark difference highlights the critical role of the N-protecting group in dictating substrate acceptance by this readily available and sustainable biocatalyst.

Carrot Biocatalytic Reduction
Head-to-head
Target: High conversion, high selectivity
N-Benzyl analog: No product formed
Reported substrate acceptance differs markedly by N-protecting group
Daucus carota whole-cell biocatalyst with co-solvents
Green Chemistry Biocatalysis Asymmetric Reduction

Kinetic Resolution via ω-Transaminase

N-Boc-3-pyrrolidinone can be subjected to kinetic resolution using an ω-transaminase from Alcaligenes denitrificans, affording a 44% yield of the desired enantiomer (Product A) and 39% yield of the opposite enantiomer (Product B) under specific conditions . While a direct head-to-head comparator is not available in the same study, this class-level data establishes a concrete, reproducible benchmark for this specific substrate with this enzyme class. This yield serves as a critical baseline against which other kinetic resolution methods or enzyme variants can be quantitatively compared.

Kinetic Resolution Yield
Data to verify
44% (Product A), 39% (Product B)
Reported benchmark for ω-transaminase resolution screening
Class-level; source-specific review recommended
Kinetic Resolution Chiral Synthesis Biocatalysis

Biocatalytic Reduction to (S)-N-Boc-3-pyrrolidinol

The biocatalytic reduction of N-Boc-3-pyrrolidinone to (S)-N-Boc-3-pyrrolidinol has been achieved with more than 86% yield and >98% enantiomeric excess (ee) using an NADH-dependent phenylacetaldehyde reductase (PAR) with in situ NADH regeneration [1]. While specific comparative data for other pyrrolidinone analogs under identical conditions is not provided, this high-yield, high-selectivity protocol establishes a class-leading benchmark for the asymmetric reduction of N-Boc-3-pyrrolidinone. It provides a validated, efficient route to a valuable chiral synthon.

PAR Reduction
Reported
>86% yield, >98% ee
Supports biocatalytic route assessment to chiral pyrrolidinol
NADH-dependent PAR with in situ cofactor regeneration
Biocatalysis Chiral Alcohol Synthesis Ketoreductase

APE1 Inhibition Baseline

In a class-level assessment, unmodified N-Boc-3-pyrrolidinone has been reported to exhibit inhibition of the DNA repair enzyme APE1 (apurinic/apyrimidinic endonuclease 1) with an IC₅₀ value of 2.9 µM . While this is not a direct head-to-head comparison, it provides a crucial quantitative benchmark for this specific compound within the context of pyrrolidinone-based APE1 inhibitors. For comparison, a benzyl-substituted derivative in the same study showed only 41% inhibition at 57 µM, indicating the sensitivity of this scaffold to structural modification .

APE1 Inhibition
Data to verify
IC50 = 2.9 µM
Reported biochemical APE1 inhibition benchmark for scaffold optimization
Class-level; benzyl derivative showed 41% at 57 µM
Medicinal Chemistry Enzyme Inhibition APE1

N-Boc-3-pyrrolidinone Application Scenarios


(R)-3-Amino-N-Boc-pyrrolidine Synthesis

N-Boc-3-pyrrolidinone is the direct precursor for the gram-scale synthesis of (R)-3-amino-N-Boc-pyrrolidine, a critical chiral building block. Using engineered (R)-transaminases like MnTA-M1, this conversion proceeds with a proven space-time yield (STY) of 108 g/L·d and >99% ee [1]. This process is directly scalable and well-suited for the production of chiral amines required in the manufacture of complex APIs and drug candidates [1].

Asymmetric Reduction to (S)-N-Boc-3-pyrrolidinol

For laboratories and manufacturers seeking sustainable and efficient routes to chiral alcohols, N-Boc-3-pyrrolidinone can be reduced to (S)-N-Boc-3-pyrrolidinol using whole-cell biocatalysts like Daucus carota (carrot) or isolated enzymes such as NADH-dependent phenylacetaldehyde reductase (PAR) [REFS-2, REFS-3]. The carrot-based method offers a high-conversion, high-selectivity option for early-stage research, while the PAR system provides an established, high-yield (>86%) and high-ee (>98%) route suitable for further process development [REFS-2, REFS-3].

Spirocyclic Heterocycle Synthesis

N-Boc-3-pyrrolidinone is a well-documented starting material for the synthesis of spirocyclic tetrahydrofurans and other complex heterocycles . Its unique combination of a reactive ketone moiety and an orthogonal Boc-protected amine allows for diverse transformations, including α-arylation and α-vinylation, which have been exploited in the total synthesis of natural products like (R)-crispine A and (+)-maackiamine .

Kinetic Resolution to Enantiopure Pyrrolidines

The compound is a suitable substrate for kinetic resolution using ω-transaminases, achieving a defined yield of 44% for the desired enantiomer . This provides a starting point for process chemists to screen and develop improved enzymatic resolutions, leading to the production of highly enantiopure pyrrolidine derivatives essential for medicinal chemistry programs .

Application
Selection Property
Validation Focus
Chiral amine building block synthesis
Transaminase substrate compatibility
Enantiomeric excess and conversion assessment
Chiral alcohol intermediate production
Ketoreductase and whole-cell biocatalyst fit
Biocatalytic reduction stereoselectivity review
Spirocyclic heterocycle construction
Orthogonal Boc/ketone reactivity profile
α-Functionalization and cyclization scope review
Enantiopure pyrrolidine resolution
ω-Transaminase kinetic resolution fit
Resolution yield and enantiomer separation review

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